molecular formula C18H36O B1594847 2-Octadecanone CAS No. 7373-13-9

2-Octadecanone

Cat. No.: B1594847
CAS No.: 7373-13-9
M. Wt: 268.5 g/mol
InChI Key: PJLJQAWUAPNCJC-UHFFFAOYSA-N
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Description

2-Octadecanone, also known as hexadecyl methyl ketone, is an organic compound with the molecular formula C18H36O. It is a long-chain fatty ketone that is typically found in various natural sources, including some plant oils. This compound is characterized by its high molecular weight and hydrophobic nature, making it an interesting subject for various scientific studies.

Scientific Research Applications

2-Octadecanone has a wide range of applications in scientific research:

Safety and Hazards

2-Octadecanone is considered hazardous. It can cause skin irritation and may be fatal if swallowed and enters airways . Safety precautions include avoiding contact with skin and eyes, not breathing dust, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octadecanone can be synthesized through several methods:

    Fries Rearrangement: One common method involves the Fries rearrangement of phenyl stearate with aluminum chloride.

    Reaction with Stearoyl Chloride: Another method involves the reaction of stearoyl chloride with phenol in the presence of aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of stearic acid followed by oxidation. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

2-Octadecanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound typically yields secondary alcohols. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents like Grignard reagents can be used to form tertiary alcohols.

Major Products:

    Oxidation: Octadecanoic acid.

    Reduction: 2-Octadecanol.

    Substitution: Various tertiary alcohols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Octadecanone primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

2-Octadecanone can be compared with other long-chain ketones and fatty alcohols:

    Octadecanol: Similar in structure but differs in functional group (alcohol vs. ketone). Octadecanol is more hydrophilic and has different applications in cosmetics and pharmaceuticals.

    Octadecanoic Acid: The oxidized form of this compound, used extensively in the production of soaps and detergents.

    Hexadecanone: A shorter chain analog with similar properties but different melting and boiling points.

Uniqueness: this compound’s unique combination of a long hydrophobic chain and a reactive carbonyl group makes it particularly versatile in both synthetic chemistry and industrial applications .

Properties

IUPAC Name

octadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLJQAWUAPNCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224055
Record name 2-Octadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7373-13-9
Record name 2-Octadecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007373139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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